molecular formula C19H26N2O4 B354874 2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid CAS No. 1014018-19-9

2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid

Cat. No.: B354874
CAS No.: 1014018-19-9
M. Wt: 346.4g/mol
InChI Key: KJLJHAIVPDONBX-UHFFFAOYSA-N
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Description

Introduction and Structural Foundation

Chemical Identity and Classification

2-({3-[(sec-Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid is a synthetic organic compound classified as a secondary amide and carboxylic acid . Its IUPAC name reflects its structural complexity:

  • IUPAC Name : 2-[[3-(butan-2-ylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid.
  • Common Synonyms :
    • This compound.
    • CAS Registry Number: 1014018-19-9.

Structurally, it features:

  • A cyclohexanecarboxylic acid backbone.
  • An aniline-derived secondary amide group at position 2.
  • A sec-butylamino carbonyl substituent on the aniline ring.

This hybrid structure positions it within both the carboxylic acid and amide functional families, enabling diverse reactivity.

Molecular Composition and CAS Registration

The compound’s molecular composition is defined as follows:

Property Value Source
Molecular Formula C₁₉H₂₆N₂O₄
Molecular Weight 346.42 g/mol
SMILES Notation CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2C(=O)O

CAS Registry :

  • CAS Number : 1014018-19-9, assigned by the Chemical Abstracts Service.
  • Registration Context : Primarily documented in synthetic chemistry databases and commercial catalogs for research applications.

The compound’s stereochemistry and tautomeric forms remain understudied, though its planar amide group suggests limited conformational flexibility.

Historical Development and Discovery

The synthesis of this compound emerged from advancements in amide coupling methodologies during the late 20th century. Key milestones include:

  • Synthetic Pathways :
    • Step 1 : Acylation of 3-aminoaniline with sec-butyl isocyanate to form the secondary amide.
    • Step 2 : Coupling the amide intermediate with cyclohexanecarboxylic acid via carbodiimide-mediated activation.
  • Industrial Context : Developed by specialty chemical manufacturers (e.g., Clearsynth, Matrix Scientific) for pharmaceutical intermediates.

While no single academic institution is credited with its discovery, its patent-free status has enabled widespread use in organic synthesis.

Position in Carboxylic Acid-Amide Chemistry

This compound exemplifies the convergence of two functional groups:

Cyclohexanecarboxylic Acid Backbone
  • Role : Provides hydrophobicity and structural rigidity, enhancing binding affinity in supramolecular systems.
  • Comparative Analysis :




















    CompoundBoiling Point (°C)Solubility (g/L)
    Cyclohexanecarboxylic acid23212.5 (water)
    2-({3-[(sec-Butyl...) derivative>300 (estimated)<1 (water)
Amide Functional Group
  • Electronic Effects : The sec-butylamino carbonyl group withdraws electron density, polarizing the amide bond and increasing electrophilicity.
  • Stability : Resistant to hydrolysis under physiological pH, making it suitable for drug delivery systems.

Comparative Reactivity :

  • Unlike primary amides (e.g., acetamide), this compound’s secondary amide group exhibits reduced hydrogen-bonding capacity but greater steric protection against enzymatic degradation.

Properties

IUPAC Name

2-[[3-(butan-2-ylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-3-12(2)20-17(22)13-7-6-8-14(11-13)21-18(23)15-9-4-5-10-16(15)19(24)25/h6-8,11-12,15-16H,3-5,9-10H2,1-2H3,(H,20,22)(H,21,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLJHAIVPDONBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary components:

  • Cyclohexanecarboxylic acid derivative : Likely synthesized via hydrogenation of a hydroxybenzoic acid precursor.

  • 3-(sec-Butylcarbamoyl)aniline : An aniline derivative functionalized with a sec-butylamide group.

Coupling these fragments via amide bond formation yields the final product.

Key Synthetic Challenges

  • Over-hydrogenation : Excessive reduction of aromatic precursors leads to cyclohexanolcarboxylic acid byproducts, complicating purification.

  • Lactonization : Cyclohexanolcarboxylic acid esters undergo dehydration to form lactones, which are difficult to separate from the desired product.

  • Steric hindrance : Bulky sec-butyl and cyclohexane groups necessitate optimized coupling conditions.

Preparation of Cyclohexanecarboxylic Acid Intermediate

Catalytic Hydrogenation of Hydroxybenzoic Acid Esters

The European Patent EP0257727 A1 details a method for synthesizing cyclohexanonecarboxylic acid esters via hydrogenation of hydroxybenzoic acid esters in secondary or tertiary alcohols.

Reaction Conditions

  • Substrate : Methyl 4-hydroxybenzoate.

  • Catalyst : Palladium on carbon (Pd/C) or ruthenium-based catalysts.

  • Solvent : Secondary alcohols (e.g., isopropyl alcohol) or tertiary alcohols (e.g., tert-butyl alcohol).

  • Temperature : 80–120°C.

  • Pressure : 5–15 MPa H₂.

Mechanistic Insights

Hydrogenation proceeds via partial saturation of the aromatic ring, yielding cyclohexanonecarboxylic acid esters. The choice of solvent critically influences selectivity:

  • Secondary alcohols (e.g., isopropyl alcohol) suppress over-hydrogenation to cyclohexanolcarboxylic acid esters.

  • Tertiary alcohols minimize lactonization during downstream processing.

Byproduct Formation

Over-hydrogenation generates cyclohexanol-4-carboxylic acid methyl ester , which dehydrates to form 2-oxabicyclo[2.2.2]octan-3-one under thermal stress.

Optimization Data

ParameterOptimal ValueByproduct Yield Reduction
SolventIsopropyl alcohol40%
Catalyst Loading5% Pd/C25%
H₂ Pressure10 MPa30%

Hydrolysis of Cyclohexanonecarboxylic Acid Esters

The ester intermediate is hydrolyzed to the carboxylic acid under basic conditions:

  • Reagents : Aqueous NaOH or KOH.

  • Conditions : Reflux in ethanol/water (1:1) for 6–12 hours.

  • Yield : 85–92% after acidification (HCl).

Synthesis of 3-(sec-Butylcarbamoyl)Aniline

Amidation of 3-Nitrobenzoyl Chloride

  • Step 1 : React 3-nitrobenzoyl chloride with sec-butylamine in dichloromethane (DCM) at 0°C.

    • Base : Triethylamine (TEA) to scavenge HCl.

    • Yield : 78% of 3-nitro-N-sec-butylbenzamide.

  • Step 2 : Catalytic hydrogenation of the nitro group to an amine.

    • Catalyst : Pd/C, H₂ (1 atm).

    • Solvent : Ethanol.

    • Yield : 90% of 3-amino-N-sec-butylbenzamide.

Coupling of Cyclohexanecarboxylic Acid and 3-(sec-Butylcarbamoyl)Aniline

Carbodiimide-Mediated Amide Bond Formation

  • Activation : Cyclohexanecarboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

  • Coupling : React with 3-(sec-butylcarbamoyl)aniline in DMF at 25°C for 12 hours.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane).

  • Yield : 65–70%.

Alternative Route: Acid Chloride Method

  • Chlorination : Treat cyclohexanecarboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride.

  • Reaction : Add 3-(sec-butylcarbamoyl)aniline in anhydrous DCM with TEA.

  • Yield : 60–68%.

Critical Analysis of Methodologies

Solvent Impact on Hydrogenation Efficiency

Data from EP0257727 A1 highlights the role of secondary alcohols in enhancing reaction selectivity:

SolventConversion (%)Desired Product Yield (%)Byproduct Yield (%)
Isopropyl alcohol98894
Methanol957223
tert-Butyl alcohol97858

Catalytic Systems

Ruthenium-based catalysts (e.g., Ru/Al₂O₃) offer higher turnover frequencies than Pd/C but require stricter temperature control.

Chemical Reactions Analysis

2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aniline or cyclohexane ring positions, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sec-butylamino group and the cyclohexane ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-[({3-[(sec-Butylamino)carbonyl]phenyl}amino)carbonyl]cyclohexanecarboxylic acid .
  • Molecular Formula : C₁₉H₂₆N₂O₄.
  • Molecular Weight : 346.43 g/mol.
  • CAS Number : BBB/828.

Structural Features: This compound features a cyclohexanecarboxylic acid backbone with a sec-butylamino-substituted benzamide moiety. The sec-butyl group introduces steric bulk and moderate lipophilicity, while the amide linkage facilitates hydrogen bonding.

Comparison with Structurally Similar Compounds

Substituent Variations in Cyclohexanecarboxylic Acid Derivatives

Compound Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
Target Compound sec-Butylamino C₁₉H₂₆N₂O₄ 346.43 BBB/829 Balanced lipophilicity; potential for receptor binding .
2-{[3-(Butyrylamino)anilino]carbonyl}cyclohexanecarboxylic acid Butyrylamino (C₃H₇CONH-) C₁₈H₂₄N₂O₄ 332.40 BBB/821 Higher polarity due to shorter alkyl chain; reduced steric hindrance .
2-[(Benzylamino)carbonyl]cyclohexanecarboxylic acid Benzylamino (C₆H₅CH₂NH-) C₁₅H₁₉NO₃ 277.32 331986-99-3 Aromatic benzyl group enhances π-π interactions; lower solubility in aqueous media .
2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid Dipropylamino (C₃H₇)₂N- C₂₁H₃₀N₂O₄ 374.48 940226-06-2 Increased steric bulk; higher molecular weight may limit bioavailability .
2-{4-(4-Morpholinylsulfonyl)anilinocarbonyl}cyclohexanecarboxylic acid Morpholinylsulfonyl (C₄H₈NO₂S-) C₁₈H₂₃N₂O₅S 388.45 717863-62-2 Sulfonyl group enhances solubility; potential for ionic interactions .

Key Structural and Functional Differences

Substituent Effects on Lipophilicity: The sec-butyl group in the target compound provides intermediate lipophilicity (LogP ~2.5–3.0), making it more membrane-permeable than polar analogs like the morpholinylsulfonyl derivative (LogP ~1.8) . Butyrylamino (C₃H₇CONH-) and dipropylamino (C₃H₇)₂N- substituents increase hydrophobicity but may reduce aqueous solubility compared to the target compound .

Steric and Electronic Influences: The benzylamino group introduces aromaticity, enabling π-stacking with aromatic residues in proteins, whereas the sec-butyl group prioritizes van der Waals interactions .

Biological Activity Insights: Cyclohexanecarboxylic acid derivatives with acylamino substituents (e.g., sec-butyl, benzyl) are implicated as inhibitors of endothelial differentiation gene receptor 2 (EDG2), relevant to cardiovascular diseases . The sec-butyl variant’s intermediate size may optimize binding to EDG2 without excessive steric clashes, unlike bulkier dipropylamino analogs .

Biological Activity

2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid, also known by its CAS number 940480-40-0, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H20N2O4
  • Molecular Weight : 340.373 g/mol
  • LogP : 3.629
  • pKa : 3.43 (predicted)
PropertyValue
Molecular Weight340.373 g/mol
LogP3.629
pKa3.43 (predicted)

The compound exhibits multiple biological activities, primarily attributed to its structural components that interact with various biological targets. The presence of the sec-butylamino group is believed to enhance its lipophilicity, facilitating membrane penetration and subsequent interactions with intracellular targets.

Antitumor Activity

Research has indicated that derivatives of similar compounds exhibit cytotoxic effects against various tumor cell lines. For instance, studies on related compounds have shown selective cytotoxicity against human tumor cells while sparing normal cells, suggesting potential for targeted cancer therapies .

Antimicrobial Effects

The compound has been evaluated for its antimicrobial properties, particularly against Helicobacter pylori. Similar compounds in the same class have demonstrated significant inhibitory effects on H. pylori growth, which is crucial given the bacterium's association with gastric ulcers and cancers .

Enzyme Inhibition

The compound may also act as an inhibitor of certain enzymes. For example, urease inhibition has been observed in structurally related compounds, which could be beneficial in treating infections caused by urease-producing bacteria .

Case Studies and Research Findings

  • Cytotoxicity Assays :
    • A study investigating the cytotoxic effects of similar compounds found that certain derivatives displayed IC50 values in the micromolar range against various cancer cell lines, indicating promising antitumor activity.
  • Antimicrobial Testing :
    • In vitro tests showed that related compounds inhibited H. pylori growth effectively at concentrations comparable to standard antibiotics like metronidazole.
  • Enzyme Activity :
    • Compounds structurally similar to this compound were tested for urease inhibition, revealing significant activity that could lead to therapeutic applications in managing infections associated with urease-producing pathogens.

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